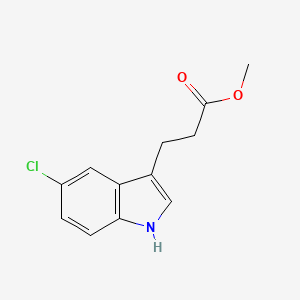
Methyl 3-(5-Chloro-3-indolyl)propanoate
Übersicht
Beschreibung
Methyl 3-(5-Chloro-3-indolyl)propanoate is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate typically involves the reaction of 5-chloroindole with propionic acid and methanol. The reaction is usually carried out under acidic conditions to facilitate esterification. The process can be summarized as follows:
Starting Materials: 5-chloroindole, propionic acid, methanol.
Reaction Conditions: Acidic catalyst (e.g., sulfuric acid), reflux temperature.
Procedure: The starting materials are mixed and heated under reflux with the acidic catalyst. The reaction mixture is then cooled, and the product is isolated through filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-Chloro-3-indolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-Chloro-3-indolyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-Chloro-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-1H-indole-3-carbaldehyde
- 5-chloro-1H-indole-3-acetic acid
- 5-chloro-1H-indole-3-carboxylic acid
Uniqueness
Methyl 3-(5-Chloro-3-indolyl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
methyl 3-(5-chloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
InChI-Schlüssel |
FJAZNPLDRGFDJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














